molecular formula C7H6BrNO3 B2516192 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 2092511-19-6

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B2516192
CAS No.: 2092511-19-6
M. Wt: 232.033
InChI Key: INCAMIFWGMKSNK-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a brominated heterocyclic compound featuring a pyridinone core substituted at the 4-position with a bromine atom and an acetic acid side chain at the 1-position. The bromine substituent enhances its molecular weight and electronic properties compared to non-halogenated analogs, making it a valuable intermediate in pharmaceutical synthesis and materials science.

Properties

IUPAC Name

2-(4-bromo-2-oxopyridin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-5-1-2-9(4-7(11)12)6(10)3-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCAMIFWGMKSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092511-19-6
Record name 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the bromination of a precursor compound followed by the introduction of the acetic acid group. One common method involves the reaction of a pyridine derivative with bromine under controlled conditions to introduce the bromine atom. This is followed by the addition of an acetic acid group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid may involve large-scale bromination and substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove the bromine atom or reduce the pyridine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.

Scientific Research Applications

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding to enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyridinone derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid 4-Bromo, acetic acid chain C₇H₆BrNO₃ ~232.03 Bromine enhances hydrophobicity and reactivity in cross-coupling reactions .
2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS 1176754-29-2) 3-Methyl, acetic acid chain C₈H₉NO₃ 167.16 Methyl group increases lipophilicity; used in life sciences and material synthesis .
2-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS 90222-68-7) 4-Hydroxy, 6-methyl C₈H₉NO₄ 183.16 Hydroxy group improves polarity and hydrogen-bonding capacity .
Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate (SY176429) 5-Bromo, propanoate ester C₉H₁₀BrNO₃ ~260.09 Ester group reduces aqueous solubility; bromine enables further functionalization .
3-(5-Chloro-2-oxopyridin-1-yl)propanoic acid (CAS 942317-86-4) 5-Chloro, propanoic acid C₈H₈ClNO₃ 201.61 Chlorine offers moderate electronegativity; propanoic acid chain affects pharmacokinetics .

Key Insights

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher hydrophobicity (~232.03 vs. ~201.61 MW) enhance steric bulk and reactivity in Suzuki or Ullmann couplings .

Chain Modifications: Acetic acid derivatives exhibit better aqueous solubility compared to propanoate esters (e.g., SY176429), which are more lipophilic and suited for prodrug formulations .

Synthetic Utility :

  • Brominated analogs (e.g., the target compound and SY176429) are pivotal intermediates in medicinal chemistry, as seen in patent applications for kinase inhibitors and heterocyclic scaffolds .

Biological Activity

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological effects, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of a bromine atom and a keto group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid have shown effectiveness against various bacterial strains. A study highlighted that certain dihydropyridine derivatives demonstrated activity against Mycobacterium tuberculosis, suggesting a potential role in treating bacterial infections .

Antitumor Activity

Dihydropyridines are also recognized for their antitumor effects. In vitro studies have shown that derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit cell growth in various cancer cell lines .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, studies on related compounds indicate their ability to inhibit enzymes such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition could lead to reduced bacterial viability and offers a promising avenue for drug development.

Case Studies

StudyFindings
Study 1Evaluated the antimicrobial activity against M. tuberculosisCompound showed significant inhibition with an IC50 value indicative of potent activity
Study 2Investigated antitumor effects on human cancer cell linesInduced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent
Study 3Assessed enzyme inhibition (DprE1)Demonstrated effective inhibition, supporting its use in tuberculosis treatment

The biological activity of 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be attributed to several mechanisms:

  • Interaction with DNA : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : By inhibiting key enzymes, the compound may disrupt essential metabolic pathways in target organisms or cells.
  • Apoptotic Pathways : Inducing apoptosis through mitochondrial pathways has been observed in related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with brominated pyridone derivatives. A common approach includes:

Bromination : Introduce the bromo group at the 4-position of a 2-oxo-1,2-dihydropyridine precursor using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .

Acetic Acid Side-Chain Attachment : Employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) with bromoacetic acid derivatives. Reaction conditions (pH, solvent polarity) must be optimized to avoid side reactions .

Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization for high-purity yields.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the dihydropyridinone ring and acetic acid moiety. The bromine atom induces distinct deshielding in adjacent protons (δ ~7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the dihydropyridinone ring and the orientation of the bromine substituent. Requires high-quality single crystals grown via slow evaporation in aprotic solvents .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) and bromine isotope pattern (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives targeting specific biological receptors?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in bromination or side-chain modifications. This reduces trial-and-error synthesis .
  • Docking Studies : Simulate interactions between the compound’s bromine/oxo groups and receptor active sites (e.g., kinases or GPCRs). Software like AutoDock Vina can optimize binding affinity predictions .
  • Machine Learning : Train models on existing data to predict solubility or metabolic stability, prioritizing derivatives with favorable pharmacokinetic profiles .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under consistent conditions (e.g., cell line specificity, pH, incubation time) to isolate confounding variables .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
  • Collaborative Validation : Cross-laboratory replication studies with shared protocols and reference standards ensure reproducibility .

Q. How do reaction conditions influence the tautomeric equilibrium of the dihydropyridinone ring?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the keto form, while protic solvents (e.g., methanol) favor enol tautomers. Monitor via UV-Vis spectroscopy (λmax shifts) .
  • pH Control : Under acidic conditions (pH < 5), protonation of the carbonyl group stabilizes the dihydro form. Use potentiometric titrations to map tautomer dominance .
  • Temperature : Elevated temperatures promote ring-opening side reactions. Isothermal titration calorimetry (ITC) quantifies thermodynamic stability .

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